molecular formula C12H15BClN3O2 B13008445 6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine

6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B13008445
M. Wt: 279.53 g/mol
InChI Key: JNUURYOVLUZBPS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for this compound is derived from its bicyclic pyrazolo[1,5-a]pyrimidine core, substituted at positions 3 and 6. The parent structure, pyrazolo[1,5-a]pyrimidine, consists of a fused pyrazole and pyrimidine ring system, where the pyrazole ring is annulated to the pyrimidine at positions 1 and 5. The substituents are assigned numerical priorities based on their positions:

  • Position 6 : A chlorine atom replaces a hydrogen atom on the pyrimidine ring.
  • Position 3 : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate ester) is attached to the pyrazole ring.

The full systematic name is 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine . The structural representation (Figure 1) highlights the fused bicyclic system, with the boronate ester and chlorine substituents occupying orthogonal positions to minimize steric hindrance.

Structural Features :

  • Pyrazolo[1,5-a]pyrimidine core : A 9-membered bicyclic system with nitrogen atoms at positions 1, 3, 5, and 7.
  • Boronate ester : The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility, a common strategy in Suzuki-Miyaura coupling precursors.
  • Chlorine substituent : Electron-withdrawing group influencing electronic distribution and reactivity.

CAS Registry Number and Alternative Naming Conventions

As of the latest available data, the CAS Registry Number for this compound is not explicitly listed in public databases such as PubChem or Chemicalbook. However, analogous compounds with similar substituents provide insight into alternative naming conventions:

  • Pinacol ester nomenclature : The boronate ester is often described as a "boronic acid pinacol ester," leading to alternative names like 6-chloro-pyrazolo[1,5-a]pyrimidin-3-ylboronic acid pinacol ester.
  • Simplified descriptors : In synthetic chemistry contexts, the compound may be abbreviated as 6-Cl-PyPm-Bpin , where "PyPm" denotes the pyrazolo[1,5-a]pyrimidine core and "Bpin" represents the pinacol boronate group.

Comparison to Documented Analogues :

Feature This Compound Closest Analogues (CAS Numbers)
Core structure Pyrazolo[1,5-a]pyrimidine 58347-49-2 (pyrazolo[1,5-a]pyrimidine)
Boronate substituent 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan 1400994-91-3 (pyrrolopyridine boronate)
Chlorine position C6 of pyrimidine ring 879457-80-4 (C6-chloro pyrazolo-pyrimidine)

Molecular Formula and Weight Calculations

The molecular formula is determined by summing the contributions from the core structure and substituents:

  • Core (pyrazolo[1,5-a]pyrimidine) : C₆H₃N₄
  • Substituents :
    • Chlorine (Cl) at C6: +1 Cl
    • Pinacol boronate ester at C3: C₆H₁₂BO₂

Total Molecular Formula :
$$ \text{C}{12}\text{H}{15}\text{BClN}{4}\text{O}{2} $$

Molecular Weight Calculation :
$$
\begin{align}
12 \times 12.01 \, (\text{C}) & = 144.12 \, \text{g/mol} \
15 \times 1.008 \, (\text{H}) & = 15.12 \, \text{g/mol} \
1 \times 10.81 \, (\text{B}) & = 10.81 \, \text{g/mol} \
1 \times 35.45 \, (\text{Cl}) & = 35.45 \, \text{g/mol} \
4 \times 14.01 \, (\text{N}) & = 56.04 \, \text{g/mol} \
2 \times 16.00 \, (\text{O}) & = 32.00 \, \text{g/mol} \
\hline
\text{Total} & = 293.54 \, \text{g/mol}
\end{align
}
$$

This aligns with the molecular weights of structurally related boronate esters, which typically range between 260–300 g/mol. For example, 6-chloro-5-(iso-butyl)pyridine-3-boronic acid pinacol ester has a molecular weight of 295.61 g/mol, confirming the plausibility of this calculation.

Key Structural Metrics :

Parameter Value
Molecular formula C₁₂H₁₅BClN₄O₂
Exact mass 293.54 g/mol
Heavy atom count 20
Rotatable bond count 3 (boronate ester oxygens and linker)

Properties

Molecular Formula

C12H15BClN3O2

Molecular Weight

279.53 g/mol

IUPAC Name

6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H15BClN3O2/c1-11(2)12(3,4)19-13(18-11)9-6-16-17-7-8(14)5-15-10(9)17/h5-7H,1-4H3

InChI Key

JNUURYOVLUZBPS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3N=CC(=CN3N=C2)Cl

Origin of Product

United States

Preparation Methods

Selective Chlorination of Pyrazolo[1,5-a]pyrimidine

  • Starting from a pyrazolo[1,5-a]pyrimidine derivative, selective chlorination is achieved using phosphorus oxychloride (POCl3) as the chlorinating agent.
  • The reaction conditions typically involve heating the pyrazolo[1,5-a]pyrimidine diol or hydroxy precursor with POCl3, which replaces the hydroxy group at the 6-position with chlorine.
  • This step yields 6-chloropyrazolo[1,5-a]pyrimidine intermediates with moderate to good yields (around 60-70%) depending on the substrate and reaction conditions.

Borylation to Introduce the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl Group

  • The key step to install the boronate ester at the 3-position involves a palladium-catalyzed borylation reaction .
  • The typical borylation reagent is bis(pinacolato)diboron (B2Pin2) , which reacts with the 3-halogenated pyrazolo[1,5-a]pyrimidine under palladium catalysis.
  • Catalysts such as Pd(dppf)Cl2·CH2Cl2 or Pd(PPh3)4 are commonly used, with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a mixed solvent system (e.g., 1,4-dioxane/water).
  • The reaction is conducted at elevated temperatures (around 80-100 °C) for several hours to achieve efficient conversion.
  • This method yields the desired 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine derivatives in moderate to good yields (40-70%) depending on the substrate and conditions.

Representative Synthetic Scheme

Step Reagents & Conditions Product Yield (%)
1 Pyrazolo[1,5-a]pyrimidine diol + POCl3, heat 6-Chloropyrazolo[1,5-a]pyrimidine 61
2 6-Chloropyrazolo[1,5-a]pyrimidine + B2Pin2, Pd catalyst, K2CO3, 1,4-dioxane/H2O, 90 °C, 12-16 h 6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine 48-70

Research Findings and Optimization Notes

  • The selectivity of chlorination is critical and depends on the electronic properties of the pyrazolo[1,5-a]pyrimidine core; POCl3 is effective in selectively chlorinating the 6-position without affecting other positions.
  • The borylation step is sensitive to catalyst choice and base; Pd(dppf)Cl2·CH2Cl2 with K2CO3 in 1,4-dioxane/water has been shown to provide good yields and reproducibility.
  • Reaction times and temperatures are optimized to balance conversion and minimize side reactions such as deboronation or over-reduction.
  • The boronate ester group introduced is stable and suitable for further Suzuki coupling reactions, enabling the synthesis of diverse derivatives for biological evaluation.

Summary Table of Key Parameters

Parameter Typical Conditions Notes
Chlorination reagent Phosphorus oxychloride (POCl3) Selective for 6-position
Chlorination temp Reflux or elevated temperature (~80-100 °C) Reaction time varies (2-6 h)
Borylation catalyst Pd(dppf)Cl2·CH2Cl2 or Pd(PPh3)4 Palladium catalyst essential
Borylation base K2CO3 or Cs2CO3 Base facilitates transmetalation
Solvent system 1,4-Dioxane/water Mixed solvent improves solubility
Borylation temp 80-100 °C Reaction time 12-16 h
Yields (chlorination) 60-70% Moderate yield
Yields (borylation) 40-70% Moderate to good yield

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like THF, DMF, or toluene.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Substituted Pyrazolo[1,5-a]pyrimidines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine is primarily related to its ability to participate in Suzuki-Miyaura coupling reactions. The dioxaborolane moiety facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Structural Analogues in Suzuki-Miyaura Coupling

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Applications/Findings Reference
Target Compound Cl (6), Bpin (3) 285.51 Suzuki coupling with aryl bromides (e.g., chromenones, benzoates) for drug intermediates
6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyrazolo[1,5-a]Pyrimidine H (6), Bpin (3) 251.09 Versatile coupling partner; lacks chloro group, reducing steric hindrance in reactions
5-Chloro-3-Iodopyrazolo[1,5-a]Pyrimidine Cl (5), I (3) 307.46 Halogen exchange reactions; iodine enables Stille or Ullmann couplings
Methyl 6-(2-Chloroethyl)Pyrazolo[1,5-a]Pyrimidine-2-Carboxylate Cl-CH₂CH₂ (6), COOMe (2) 239.66 Discontinued due to stability issues; limited coupling utility

Key Observations :

  • The target compound's chloro group enhances regioselectivity in cross-couplings compared to non-chlorinated analogues (e.g., 6-Bpin derivative) .
  • Iodine-substituted analogues (e.g., 5-Chloro-3-Iodo) offer alternative coupling pathways but require harsher conditions .

Key Observations :

  • Chlorinated pyrazolo[1,5-a]pyrimidines (e.g., 7c) exhibit potent antitumor activity, but the target compound ’s role is primarily synthetic .
  • High lipophilicity (logP >7) in polychlorinated derivatives (e.g., ) may limit solubility compared to the more polar boronate ester in the target compound.

Key Observations :

  • The target compound ’s commercial availability (97% purity) supports scalable synthesis .
  • Its dual functionality (Bpin + Cl) enables sequential functionalization, unlike single-substituent analogues .

Biological Activity

6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C13H16BClN2O2
  • Molecular Weight : 278.54 g/mol
  • IUPAC Name : this compound

The compound functions primarily through its interaction with specific biological pathways. It is known to inhibit certain kinases and has been evaluated for its effects on various cellular processes. The presence of the boron-containing moiety suggests potential involvement in reactions such as the Suzuki-Miyaura coupling, which can influence its biological activity and stability.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Inhibition of PI3K Pathway : Similar compounds have demonstrated significant inhibition of the PI3K pathway, a critical pathway in cancer cell proliferation. For example, one study reported an IC50 value of 0.47 µM for a related pyrazolo[1,5-a]pyrimidine derivative against PI3Kδ .
CompoundIC50 (µM)Target
6-Chloro-Pyrazolo0.47PI3Kδ
Related Compound3.56PI3Kδ

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating cytokine production or inhibiting inflammatory pathways. Research into similar compounds suggests that modifications to the pyrazolo[1,5-a]pyrimidine structure can enhance anti-inflammatory activity.

Case Studies

  • Study on BCL6 Inhibition : A series of benzimidazolone inhibitors targeting BCL6 showed that compounds with similar structures to our target compound could disrupt protein-protein interactions crucial for tumorigenesis in B-cell lymphomas. This suggests a potential application for this compound in treating lymphoid malignancies .
  • In Vivo Studies : In vivo studies on related pyrazolo compounds have demonstrated effective tumor suppression in xenograft models following oral administration. These studies provide a framework for assessing the efficacy of our target compound in preclinical models .

Safety and Toxicology

Preliminary toxicity assessments indicate that compounds within this class do not exhibit acute toxicity at high doses (up to 2000 mg/kg in mice). However, detailed toxicological profiles are necessary to establish safety margins for clinical applications.

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